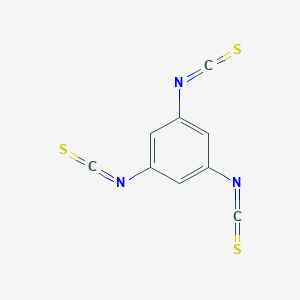

1,3,5-Triisothiocyanatobenzene

Descripción general

Descripción

Isothiocyanic acid, s-phenenyl ester: is an organic compound with the molecular formula C₁₃H₉N₃S. It is also known as p-phenylazophenyl isothiocyanate. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further connected to another phenyl ring through an azo linkage (-N=N-). This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

From Aniline and Carbon Disulfide: One common method involves the reaction of aniline with carbon disulfide in the presence of aqueous ammonia to form ammonium phenyldithiocarbamate.

From Amines and Phenyl Chlorothionoformate: Another method involves the reaction of primary amines with phenyl chlorothionoformate in the presence of sodium hydroxide.

Industrial Production Methods: : Industrial production often employs the reaction of amines with thiophosgene or its derivatives. due to the toxicity of thiophosgene, alternative methods using safer reagents like carbon disulfide and amine bases are being explored .

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: Isothiocyanic acid, s-phenenyl ester can undergo substitution reactions with various nucleophiles, such as amines, to form thioureas.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution: Reagents like primary amines and solvents such as dimethylbenzene are commonly used.

Oxidation/Reduction: Specific oxidizing or reducing agents may be employed depending on the desired transformation.

Major Products

Thioureas: Formed from the reaction with amines.

Various Isothiocyanates: Depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Irreversible Inhibition of Adenosine Receptors

1,3,5-Triisothiocyanatobenzene has been extensively studied for its ability to selectively inhibit adenosine receptors, specifically the A1 subtype. Research indicates that a conjugate of this compound with xanthine derivatives exhibits a remarkable 894-fold selectivity for A1 receptors compared to A2 receptors . This selectivity is crucial for developing targeted therapies for conditions influenced by adenosine signaling, such as cardiovascular diseases and neurological disorders.

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. It has been utilized to create various derivatives that demonstrate potential biological activities. For instance, it has been coupled with other chemical entities to form thiourea derivatives that exhibit anti-adhesion properties against pathogenic organisms .

Case Study: Anti-Adhesion Ligands

In a study focused on anti-adhesion ligands, this compound was employed to synthesize a series of compounds aimed at disrupting the adhesion of yeast cells to endothelial cells. The results indicated that certain derivatives could displace up to 50% of attached yeast cells, showcasing their potential in preventing infections .

Chemical Modifications and Applications in Drug Development

The compound's reactive isothiocyanate groups allow for various chemical modifications. Researchers have exploited these properties to develop affinity-based probes that can profile endogenous proteins in biological systems. Such probes are essential for understanding protein interactions and functions within cellular environments .

Affinity-Based Probes

These probes incorporate reporter groups like fluorescent dyes, enabling researchers to visualize and quantify receptor interactions in real-time. This application is particularly valuable in pharmacological studies where understanding drug-receptor dynamics is crucial .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Adenosine Receptor Inhibition | Selective irreversible inhibition of A1 adenosine receptors with high specificity (894-fold) |

| Synthesis of Derivatives | Used as a building block for creating biologically active compounds like anti-adhesion ligands |

| Drug Development | Development of affinity-based probes for profiling protein interactions in pharmacological research |

Mecanismo De Acción

Molecular Targets and Pathways

Electrophilic Nature: The isothiocyanate group acts as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and DNA.

Regulation of Signaling Pathways: The compound can modulate various signaling pathways, including those involved in cell cycle regulation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Phenyl Isothiocyanate: Similar in structure but lacks the azo linkage.

4-Methylaniline Isothiocyanate: Contains a methyl group on the phenyl ring, which can influence its reactivity.

Uniqueness

Actividad Biológica

1,3,5-Triisothiocyanatobenzene (TITCB) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by three isothiocyanate groups attached to a benzene ring. Its chemical formula is CHNS, and it exhibits properties typical of isothiocyanates, including reactivity with nucleophiles and potential anticancer activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that TITCB possesses notable antimicrobial properties. In various studies, it has demonstrated effectiveness against a range of bacteria and fungi. For instance, TITCB showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported in the range of 50-100 µg/mL .

2. Anticancer Properties

TITCB has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro experiments indicated that TITCB could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells, with IC values ranging from 10 to 25 µM .

3. Mechanism of Action

The biological mechanisms underlying the activity of TITCB are primarily attributed to its ability to modulate cellular signaling pathways. It has been found to inhibit the activity of certain kinases involved in cell proliferation and survival. For example, a conjugate of TITCB was shown to selectively inhibit Bruton's tyrosine kinase (BTK), a critical player in B-cell receptor signaling, with an IC value of 7 nM .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TITCB against various pathogens. The results indicated that at concentrations as low as 50 µg/mL, TITCB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was particularly effective against E. coli and Pseudomonas aeruginosa, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer therapy, researchers treated multiple cancer cell lines with varying concentrations of TITCB. The findings revealed that treatment led to a significant reduction in cell viability in colorectal cancer cells after 48 hours, with a calculated IC value of approximately 15 µM. Apoptotic markers were elevated in treated cells compared to controls, indicating that TITCB may promote programmed cell death in these malignancies .

Data Summary

Propiedades

IUPAC Name |

1,3,5-triisothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3N3S3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJPDGVAIMDGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N=C=S)N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144111 | |

| Record name | Isothiocyanic acid, s-phenenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101670-67-1 | |

| Record name | Isothiocyanic acid, s-phenenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanic acid, s-phenenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.